
2-Amino-4-(4-bromophenyl)-1-(4-fluoro-3-nitrophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-1-(4-fluoro-3-nitrophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-1-(4-fluoro-3-nitrophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Aldol Condensation: Combining appropriate aldehydes and ketones under basic conditions to form the hexahydroquinoline core.
Nitration: Introducing the nitro group using a nitrating agent such as nitric acid.
Halogenation: Adding bromine and fluorine atoms through halogenation reactions.
Amination: Introducing the amino group via nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-1-(4-fluoro-3-nitrophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-methylphenyl)-1-(4-fluoro-3-nitrophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of specific substituents, such as the bromine and fluorine atoms, can significantly influence the compound’s chemical properties and biological activities. These unique features may enhance its potency, selectivity, or stability compared to similar compounds.
Properties
Molecular Formula |
C24H20BrFN4O3 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-(4-fluoro-3-nitrophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H20BrFN4O3/c1-24(2)10-19-22(20(31)11-24)21(13-3-5-14(25)6-4-13)16(12-27)23(28)29(19)15-7-8-17(26)18(9-15)30(32)33/h3-9,21H,10-11,28H2,1-2H3 |
InChI Key |
RJWNQRHPYLJNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
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